

Application Notes: Purification of 2,4-Dihydroxy-6-methylnicotinonitrile

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Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methylnicotinonitrile

Cat. No.: B045808

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Introduction

2,4-Dihydroxy-6-methylnicotinonitrile is a heterocyclic compound belonging to the substituted nicotinonitrile family. This class of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Various substituted nicotinonitriles have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][3][4] For instance, certain nicotinonitrile derivatives have been investigated as inhibitors of the oncogenic serine/threonine kinase PIM-1, which plays a crucial role in cancer cell survival.[2][5] Given its structural features, **2,4-dihydroxy-6-methylnicotinonitrile** is a valuable intermediate for the synthesis of novel therapeutic agents.

The successful synthesis and subsequent evaluation of this compound are contingent on obtaining a highly pure product. Impurities from the synthesis, such as starting materials, by-products, or residual solvents, can interfere with analytical characterization and biological assays, leading to unreliable results. This document provides a detailed protocol for the purification of **2,4-dihydroxy-6-methylnicotinonitrile** from a crude synthetic mixture. The described methodology employs a combination of extraction, column chromatography, and recrystallization to achieve high purity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2,4-Dihydroxy-6-methylnicotinonitrile** is presented in the table below. This data is essential for designing an effective purification strategy.

| Property | Value | Source |
|-------------------|---|-------------------|
| CAS Number | 67643-17-8 | [6][7] |
| Molecular Formula | C ₇ H ₆ N ₂ O ₂ | [7] |
| Molar Mass | 150.14 g/mol | [7] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Likely slightly soluble in water, more soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | General knowledge |
| Purity (Target) | >98% | [7] |

Experimental Protocol

This protocol outlines a comprehensive procedure for the purification of crude **2,4-dihydroxy-6-methylnicotinonitrile**. The process involves an initial extraction to remove bulk impurities, followed by silica gel column chromatography for fine separation, and a final recrystallization step to obtain a highly pure, crystalline product.

Materials and Equipment:

- Crude **2,4-dihydroxy-6-methylnicotinonitrile**
- Silica gel (60-120 mesh) for column chromatography
- Dichloromethane (DCM)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)

- Hexane
- Ethanol (EtOH)
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Glass column for chromatography
- Separatory funnel
- Beakers, flasks, and other standard laboratory glassware
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- UV lamp for TLC visualization
- Melting point apparatus
- NMR spectrometer and/or HPLC for purity analysis

Procedure:

Part 1: Liquid-Liquid Extraction

- Dissolve the crude **2,4-dihydroxy-6-methylnicotinonitrile** in a suitable volume of ethyl acetate.
- Transfer the solution to a separatory funnel.
- Wash the organic layer with an equal volume of deionized water to remove water-soluble impurities.
- Repeat the washing step twice.

- Wash the organic layer with an equal volume of brine (saturated NaCl solution) to facilitate phase separation.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Part 2: Silica Gel Column Chromatography

- **Slurry Preparation:** Prepare a slurry of silica gel in hexane and pour it into the chromatography column, ensuring no air bubbles are trapped.
- **Column Packing:** Allow the silica gel to settle under gravity, and then flush the column with hexane to obtain a well-packed stationary phase.
- **Sample Loading:** Dissolve the crude extract from Part 1 in a minimal amount of DCM/MeOH mixture (e.g., 98:2 v/v). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
- **Elution:** Begin elution with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 5% methanol in DCM.
- **Fraction Collection:** Collect fractions in test tubes and monitor the separation using TLC with a suitable mobile phase (e.g., DCM:MeOH 95:5 v/v). Visualize the spots under a UV lamp.
- **Pooling and Evaporation:** Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Part 3: Recrystallization

- Dissolve the purified solid from Part 2 in a minimum amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
- Allow the solution to cool slowly to room temperature.

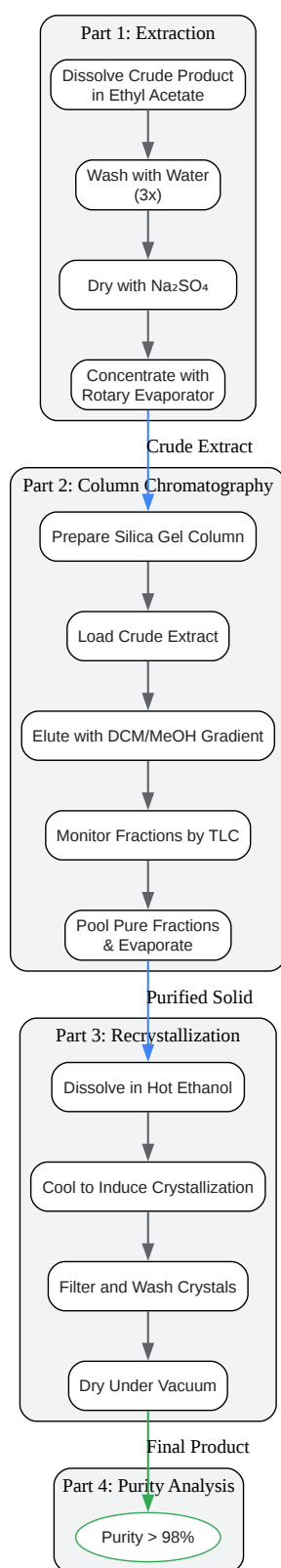
- For complete crystallization, place the flask in an ice bath or refrigerator for several hours.
- Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
- Dry the purified crystals under vacuum to a constant weight.

Part 4: Purity Assessment

- Determine the melting point of the purified compound.
- Assess the purity by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The target purity should be >98%.

Visualizations

Experimental Workflow Diagram

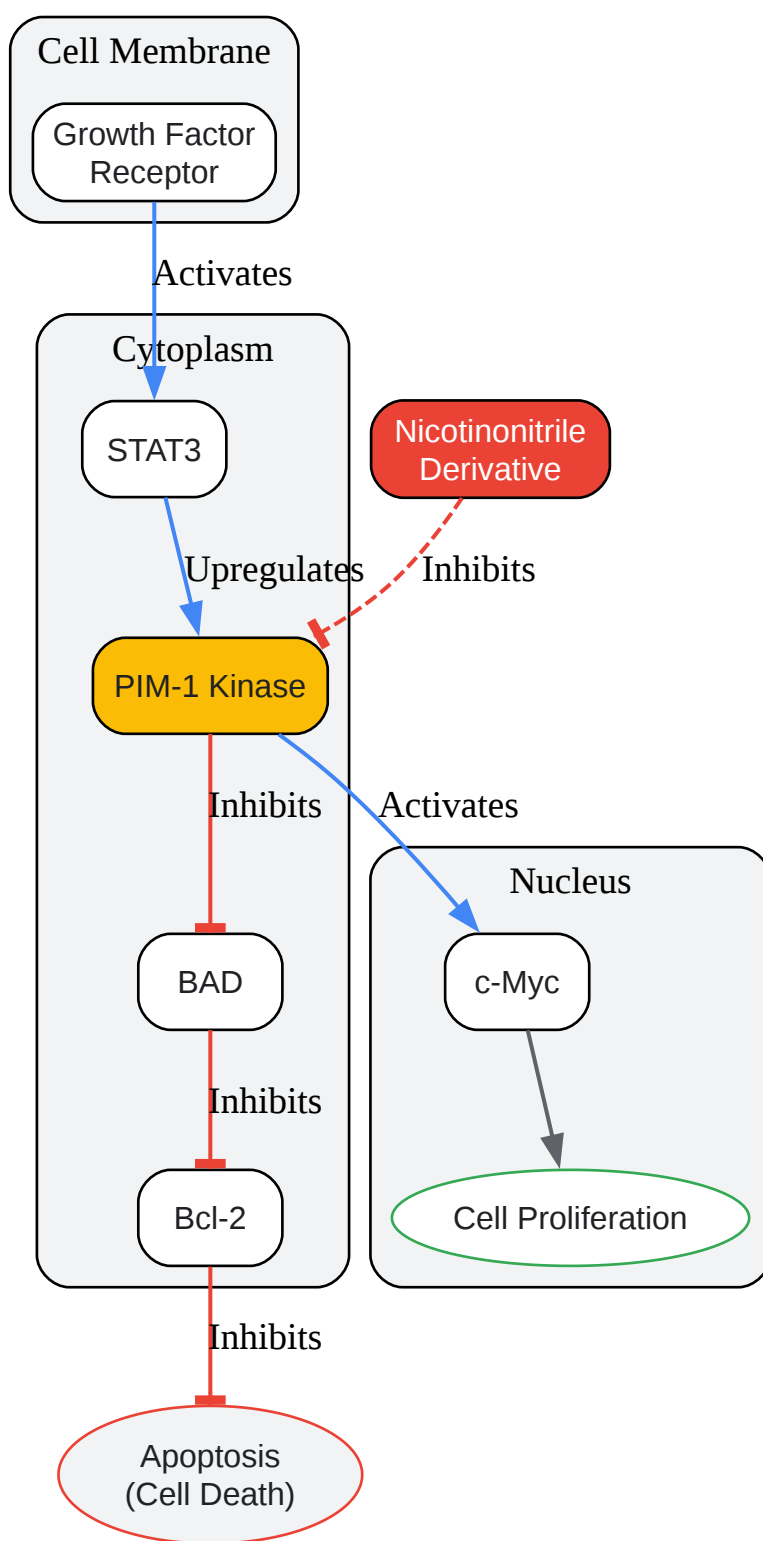


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Caption: Workflow for the purification of **2,4-dihydroxy-6-methylnicotinonitrile**.

Hypothetical Signaling Pathway

As some nicotinonitrile derivatives are known to inhibit PIM-1 kinase, a plausible mechanism of action for a biologically active derivative could involve the disruption of this signaling pathway, which is often overactive in cancer cells and promotes cell survival and proliferation.



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Caption: Hypothetical inhibition of the PIM-1 signaling pathway by a nicotinonitrile derivative.

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